Chondramide A: A Technical Guide to its Discovery, Isolation, and Biological Activity
Chondramide A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chondramide A is a potent cyclodepsipeptide natural product first isolated from the terrestrial myxobacterium Chondromyces crocatus. As a member of the jaspamide/chondramide family of depsipeptides, it exhibits significant cytotoxic and antifungal activities. Its mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell structure, motility, and division. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Chondramide A, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its impact on cellular signaling pathways.
Discovery and Producing Organism
Chondramide A was discovered as a secondary metabolite produced by the myxobacterium Chondromyces crocatus, specifically the strain Cm c5.[1][2][3] Myxobacteria are known for their complex social behavior, including the formation of fruiting bodies, and are a rich source of novel bioactive compounds.[4][5] The biosynthesis of Chondramide A involves a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster for chondramides has been cloned and characterized from C. crocatus Cm c5.
Physicochemical Properties of Chondramide A
| Property | Value | Source |
| Molecular Formula | C36H46N4O7 | PubChem |
| Molecular Weight | 646.8 g/mol | PubChem |
| Appearance | Not specified in reviewed literature | |
| Solubility | Soluble in methanol (B129727) and other organic solvents | General knowledge |
Experimental Protocols
Cultivation of Chondromyces crocatus Cm c5 for Chondramide A Production
The production of Chondramide A is achieved through the fermentation of Chondromyces crocatus Cm c5. While specific yields can vary, this protocol provides a general guideline for cultivation.
Media Preparation:
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VY/2 Agar Medium:
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Baker's yeast: 5.0 g/L
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CaCl2 x 2 H2O: 1.36 g/L
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Vitamin B12: 0.0005 g/L
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Agar: 15.0 g/L
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Distilled water: to 1 L
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Sterilize by autoclaving.
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Pol03 Liquid Medium:
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Detailed composition for Pol03 medium was not available in the searched literature, but it is a liquid medium used for shake flask cultures of C. crocatus.
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Fermentation Protocol:
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Inoculate a seed culture of Chondromyces crocatus Cm c5 in a suitable liquid medium.
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Incubate the seed culture at 30°C with shaking until sufficient growth is achieved.
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Use the seed culture to inoculate a larger production culture in Pol03 liquid medium containing an adsorber resin (e.g., XAD-16) to capture the secondary metabolites.
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Incubate the production culture at 30°C with shaking for an extended period (e.g., 14 days).
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Monitor the production of Chondramide A periodically using analytical techniques such as HPLC.
Extraction and Isolation of Chondramide A
The following protocol outlines a general procedure for the extraction and purification of Chondramide A from the fermentation broth.
Extraction:
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At the end of the fermentation, harvest the cells and the adsorber resin by centrifugation.
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Extract the cell pellet and the resin with methanol.
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Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Purification (General HPLC Protocol):
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Dissolve the crude extract in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water).
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Filter the sample through a 0.22 µm filter before injection.
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Perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to purify Chondramide A.
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Column: C18 reverse-phase column.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
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Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
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Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. An initial scouting gradient (e.g., 5-95% B over 30-60 minutes) can be employed to determine the optimal elution conditions.
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Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 214 nm for peptide bonds and 280 nm for aromatic residues).
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Collect the fractions containing the peak corresponding to Chondramide A.
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Analyze the purity of the collected fractions by analytical HPLC.
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Pool the pure fractions and remove the solvent by lyophilization to obtain pure Chondramide A.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of Chondramide A can be determined using a tetrazolium salt-based assay, such as the MTT assay.
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Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight.
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Prepare a serial dilution of Chondramide A in the appropriate cell culture medium.
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Remove the old medium from the cells and add the medium containing different concentrations of Chondramide A. Include a vehicle control (e.g., DMSO).
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Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 3-4 hours at 37°C.
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Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan (B1609692) crystals.
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Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of Chondramide A that inhibits cell growth by 50%).
Visualization of the Actin Cytoskeleton (Phalloidin Staining)
The effect of Chondramide A on the actin cytoskeleton can be visualized using fluorescently labeled phalloidin (B8060827).
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Grow cells on glass coverslips in a petri dish.
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Treat the cells with Chondramide A at the desired concentration and for the desired time.
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Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
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Fix the cells with 3.7-4% formaldehyde (B43269) or paraformaldehyde in PBS for 10-20 minutes at room temperature.
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Wash the cells 2-3 times with PBS.
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Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.
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Wash the cells 2-3 times with PBS.
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Optional: Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
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Incubate the cells with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 594 Phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.
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Wash the cells 2-3 times with PBS.
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Optional: Counterstain the nuclei with a DNA stain like DAPI.
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Mount the coverslips onto microscope slides using a suitable mounting medium.
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Visualize the actin cytoskeleton using a fluorescence microscope.
Quantitative Data
Cytotoxic Activity of Chondramide A
The following table summarizes the reported 50% inhibitory concentration (IC50) values of Chondramide A against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L-929 | Mouse Fibrosarcoma | 3 | |
| KB-3-1 | Human Cervical Carcinoma | 5 | |
| PT-K2 | Potoroo Kidney | 10 | |
| A-431 | Human Epidermoid Carcinoma | 85 | |
| Various Tumor Cell Lines | Not Specified | 3 - 85 |
Mechanism of Action and Signaling Pathways
Chondramide A exerts its cytotoxic effects primarily by targeting the actin cytoskeleton. It has been shown to induce or accelerate actin polymerization in vitro. This disruption of the normal dynamics of the actin cytoskeleton interferes with essential cellular processes such as cell division, migration, and the maintenance of cell shape.
Furthermore, Chondramide A has been shown to inhibit the RhoA signaling pathway, which is a key regulator of cellular contractility. This inhibition leads to a reduction in the phosphorylation of Myosin Light Chain 2 (MLC2) and the activation of the guanine (B1146940) nucleotide exchange factor Vav2. The disruption of this pathway ultimately leads to decreased cellular contractility, which is crucial for cancer cell invasion and metastasis.
Visualizations
Experimental Workflow for Chondramide A Isolation
Caption: Workflow for the isolation of Chondramide A.
Signaling Pathway of Chondramide A Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and biochemical studies of chondramide formation-highly cytotoxic natural products from Chondromyces crocatus Cm c5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myxobacteria: biology and bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
